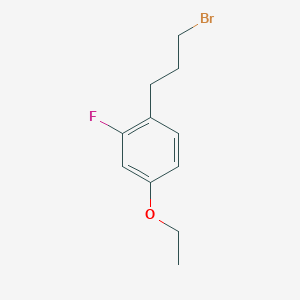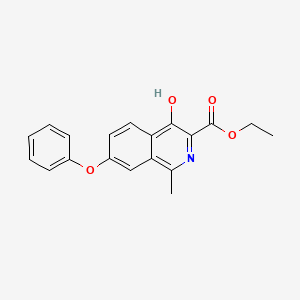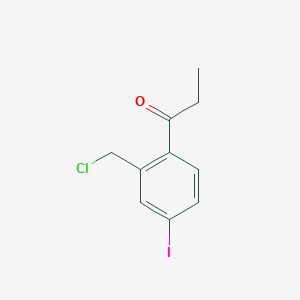
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one is an organic compound with a complex structure that includes both chloromethyl and iodophenyl groups
Métodos De Preparación
The synthesis of 1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom to the phenyl ring.
Chloromethylation: Addition of the chloromethyl group to the phenyl ring.
Ketone Formation: Introduction of the propan-1-one group.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. Industrial production methods may employ large-scale reactors and continuous flow processes to optimize yield and efficiency.
Análisis De Reacciones Químicas
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one involves its interaction with specific molecular targets. The chloromethyl and iodophenyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes.
Comparación Con Compuestos Similares
1-(2-(Chloromethyl)-4-iodophenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Chloromethyl)-4-bromophenyl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(2-(Chloromethyl)-4-fluorophenyl)propan-1-one: Contains a fluorine atom, leading to different reactivity and properties.
1-(2-(Chloromethyl)-4-methylphenyl)propan-1-one: Methyl group substitution, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C10H10ClIO |
|---|---|
Peso molecular |
308.54 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-4-iodophenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClIO/c1-2-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 |
Clave InChI |
BHFJDVBQUUZFBF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C=C(C=C1)I)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


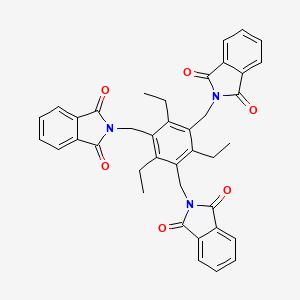

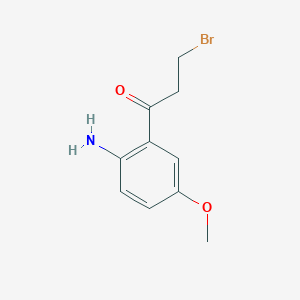
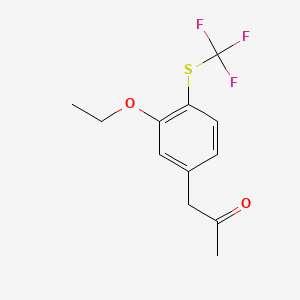

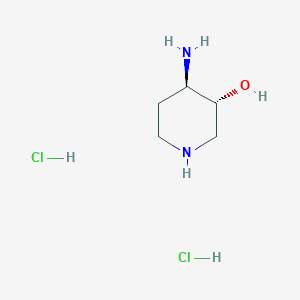


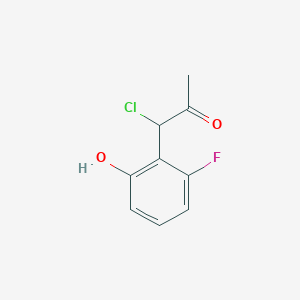
![(4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14049582.png)
